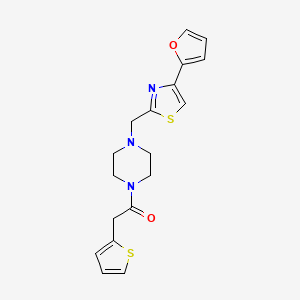

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

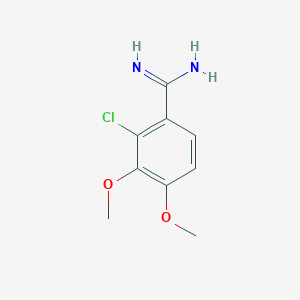

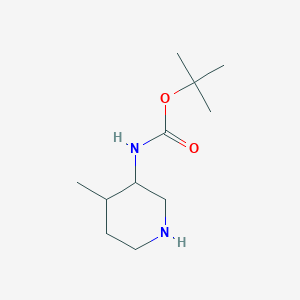

The compound "1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone" is a complex molecule that appears to be related to a class of compounds that have been synthesized for various biological activities. The structure suggests the presence of a piperazine ring, which is a common feature in pharmaceuticals, and the incorporation of furan and thiophene moieties, which are known for their potential in creating bioactive compounds .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using different methods. For instance, electrochemical synthesis has been employed to create arylthiobenzazoles by oxidizing a hydroxyphenyl piperazine derivative in the presence of nucleophiles . Another method involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to produce thiocarbamyl piperazines . Additionally, a microwave-assisted synthesis has been reported for the creation of a benzothiazolyl piperazine derivative, which is an efficient and eco-friendly approach . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using various spectroscopic techniques. In the case of a benzothiazolyl piperazine derivative, the structure was elucidated using IR, NMR, MS spectral data, and X-ray diffraction, which confirmed the chair conformation of the piperazine ring . Similar analytical techniques would likely be employed to analyze the molecular structure of "1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone".

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The electrochemical synthesis mentioned earlier involves a Michael addition reaction, which is a nucleophilic addition to an α,β-unsaturated carbonyl compound . The Mannich reaction is another important reaction for piperazine derivatives, where triazole Schiff bases react with piperazine derivatives and formaldehyde to produce Mannich bases with potential fungicidal activity . These reactions could be relevant to the synthesis and functionalization of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their substitution patterns. For example, the melting points, solubility, and stability can be determined experimentally and are important for the practical application of these compounds . The presence of different functional groups, such as furan, thiophene, and thiazole rings, can significantly influence these properties and the overall biological activity of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

A study on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine involved the Claisen Schmidt condensation process. This process leads to the formation of 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These compounds were evaluated for antidepressant and antianxiety activities, showing significant activity in both domains (Kumar et al., 2017).

Eco-friendly Microwave-Assisted Synthesis

A study presented an eco-friendly microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. This method was found to be efficient and provided access to the regioselective 1,4-disubstituted 1,2,3-triazole isomer, indicating potential in eco-friendly and efficient chemical synthesis (Said et al., 2020).

Anti-Inflammatory Activity

Another study synthesized novel compounds with a focus on anti-inflammatory activity. The compounds demonstrated significant in-vitro and in-vivo anti-inflammatory properties, showing their potential in the development of new anti-inflammatory agents (Ahmed et al., 2017).

Applications in Pharma Market

Research into azetidine, pyrrolidine, and piperidine derivatives, including compounds similar to 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, showed their utility as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, indicating their potential pharmaceutical applications (Habernickel, 2001).

Propiedades

IUPAC Name |

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S2/c22-18(11-14-3-2-10-24-14)21-7-5-20(6-8-21)12-17-19-15(13-25-17)16-4-1-9-23-16/h1-4,9-10,13H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFARXVIVZYYRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2506164.png)

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)